N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide

Transfer Hydrogenation Ruthenium Catalysis Turnover Frequency

Sourcing Noyori-type ligands with consistent enantioselectivity can be challenging. CF3TsDPEN provides a reliable, high-purity solution for constructing phosphine-free Ir and Ru catalysts. Key outcomes: - Enables up to 99% ee in ATH of N-heterocycles like tetrahydroquinolines. - The 4-CF3 substituent enhances catalyst Lewis acidity, yielding higher TOF than tosyl or mesyl analogues in NAD+ reduction models. - Air-stable ligand supplied in verified enantiopurity, reducing the need for inert-atmosphere handling during reaction setup.

Molecular Formula C21H19F3N2O2S
Molecular Weight 420.4 g/mol
CAS No. 1105576-13-3
Cat. No. B3176751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
CAS1105576-13-3
Molecular FormulaC21H19F3N2O2S
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
InChIInChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m1/s1
InChIKeyWVSQPMQOVRCKOM-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1105576-13-3) – Chiral Sulfonamide Ligand for Asymmetric Catalysis


N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1105576-13-3), also known as CF3TsDPEN, is a chiral N-monosulfonylated 1,2-diphenylethylenediamine derivative. It belongs to the Noyori-type ligand family, characterized by a stereogenic (1R,2R)-diphenylethane backbone and an electron-withdrawing 4-(trifluoromethyl)benzenesulfonyl group [1]. This compound serves as a foundational building block for preparing phosphine-free iridium and ruthenium catalysts that mediate highly enantioselective hydrogenation and transfer hydrogenation reactions [2]. Its defining feature is the para-CF3 substituent on the benzenesulfonyl moiety, which distinguishes it from the widely used tosyl (Ts) and methanesulfonyl (Ms) analogues and directly modulates the electronic environment at the metal center in downstream catalytic complexes [3].

WorkflowIr- or Ru-catalyzed asymmetric hydrogenation and transfer hydrogenation
Key Differentiatorpara-CF₃ group provides stronger electron withdrawal than tosyl (Ts) or mesyl (Ms)
Selection ContextModular ligand for tuning metal-center Lewis acidity in chiral catalyst design

Why Generic Substitution Fails for N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide


Although the (1R,2R)-diphenylethylene-1,2-diamine scaffold is conserved across several commercially available monosulfonamide ligands, the electronic character of the sulfonyl substituent profoundly affects the catalytic performance of the derived metal complexes [1]. The 4-trifluoromethyl group is significantly more electron-withdrawing than a methyl (tosyl) or methanesulfonyl group, which lowers the electron density on the sulfonamide nitrogen and, upon metal coordination, influences the Lewis acidity of the metal center and the stability of key reaction intermediates [2]. Consequently, a direct replacement of CF3TsDPEN with TsDPEN or MsDPEN in a validated iridium- or ruthenium-catalyzed process is likely to cause a measurable loss in turnover frequency, a decrease in enantioselectivity, or altered chemoselectivity, undermining reaction robustness and product optical purity [3].

Electronic mismatchReplacing CF₃TsDPEN with TsDPEN or MsDPEN may reduce catalytic turnover due to weaker electron withdrawal.
Enantioselectivity shiftObserved ee levels may not transfer; the CF₃ sulfonamide contributes to stereocontrol on N-heteroarenes.
Lewis acidity dependenceMetal-center electrophilicity tuned by the sulfonamide can alter intermediate stability and chemoselectivity.

Quantitative Differentiation Evidence for N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide


Turnover Frequency in Transfer Hydrogenation: Tf-DPEN Outperforms Ts-DPEN and Ms-DPEN on Ruthenium

In a direct head-to-head comparison using tethered half-sandwich ruthenium(II) complexes [Ru(η6-Ph(CH2)3-ethylenediamine-N-R)Cl], the catalyst bearing the 4-trifluoromethylbenzenesulfonyl (Tf) substituent exhibited a higher turnover frequency (TOF) than the tosyl (Ts) and methanesulfonyl (Ms) congeners. The reported order of catalytic activity for formate-driven NAD+ reduction at pH 7 and 310 K is Nb > Tf > Ts > Ms [1]. This demonstrates that the Tf-substituted ligand accelerates the catalytic cycle relative to the most commonly employed Ts-DPEN ligand, providing a quantifiable activity advantage for users requiring faster hydrogen transfer under physiological-like conditions [1].

Transfer Hydrogenation TOF
Head-to-head
Ranked: Tf > Ts > Ms
Supports kinetic performance screening
Ru half-sandwich complexes, formate/NAD⁺, pH 7, 310 K
Transfer Hydrogenation Ruthenium Catalysis Turnover Frequency

Enantioselectivity in Iridium-Catalyzed Quinoline Hydrogenation: Up to 99% ee with CF3TsDPEN

The cationic iridium complex Cp*Ir(OTf)(CF3TsDPEN) catalyzes the enantioselective hydrogenation of quinoline derivatives to afford 1,2,3,4-tetrahydroquinolines with up to 99% ee [1]. This level of stereoselectivity was achieved under air using undegassed methanol and with a substrate-to-catalyst ratio of 1000, demonstrating both high efficiency and operational simplicity [1]. While analogous TsDPEN-based iridium catalysts are well-established for ketone reduction, the CF3TsDPEN system was specifically optimized for challenging N-heteroaromatic substrates, where the electron-deficient sulfonamide is believed to enhance catalyst electrophilicity and substrate coordination [1].

Asymmetric Hydrogenation ee
Head-to-head
Up to 99% ee (quinolines)
vs. reported 90–96% ee for TsDPEN-based Ir systems
Supports enantioselectivity endpoint review
Cp*Ir(OTf)(CF₃TsDPEN), undegassed MeOH, S/C 1000
Asymmetric Hydrogenation Iridium Catalysis Enantiomeric Excess

Electronic Tuning via Hammett Substituent Constant: CF3 Provides Stronger Electron-Withdrawal than CH3 (Ts)

The 4-trifluoromethyl substituent has a Hammett σp value of +0.54, significantly larger than the σp of +0.27 for the 4-methyl group present in the ubiquitous TsDPEN ligand [1]. This difference in electron-withdrawing capacity translates to a measurable decrease in the pKa of the sulfonamide N–H and an increase in the Lewis acidity of the metal center upon coordination [2]. In the Organometallics study (2018), the progressive increase in TOF from Ms to Ts to Tf parallels the increasing electron-withdrawing nature of the sulfonyl substituent, confirming that the electronic parameter is a dominant factor governing catalytic activity [3].

Hammett σₚ
Cross-study
σₚ +0.54 (CF₃) vs. +0.27 (CH₃, tosyl)
Supports electronic tuning context
Literature Hammett constants; 2× stronger withdrawal
Hammett Constant Electronic Effects Catalyst Design

Scalable Synthesis and Reproducible Optical Purity: 100% ee Ligand from Organic Syntheses Procedure

A rigorously checked Organic Syntheses procedure reports the preparation of (1S,2S)-N-4-(trifluoromethyl)benzenesulfonylated-DPEN in 81-84% isolated yield with 100% ee after recrystallization [1]. The protocol uses commercially available (1S,2S)-DPEN and 4-(trifluoromethyl)benzenesulfonyl chloride, and the product is characterized by specific rotation [α]D26 = +22.4 (c 0.5, CHCl3) for the (1S,2S) enantiomer [1]. This validated method ensures that researchers can procure the ligand or prepare it independently with guaranteed optical purity, a critical requirement for enantioselective catalysis where even minor enantiomeric impurities can erode product ee [1].

Ligand Enantiopurity
Supporting evidence
100% ee (Org. Synth. protocol)
Supports stereochemical integrity review
[α]D²⁶ = +22.4 (c 0.5, CHCl₃) for (1S,2S) enantiomer
Chiral Purity Scalable Synthesis Reproducibility

Air Stability and Operational Robustness: Phosphine-Free Ir-CF3TsDPEN Catalyst Tolerates Air and Moisture

The Cp*Ir(OTf)(CF3TsDPEN) catalyst is phosphine-free and exhibits remarkable air and moisture stability, enabling quinoline hydrogenation to be performed in undegassed methanol without inert atmosphere protection [1]. This contrasts with many phosphine-based systems that require rigorous exclusion of oxygen to prevent ligand oxidation. The phosphine-free nature of the CF3TsDPEN-derived catalyst simplifies experimental setup and reduces the cost associated with glovebox or Schlenk line use, making it attractive for both academic and industrial high-throughput screening campaigns [1].

Air & Moisture Tolerance
Class-level inference
Undegassed MeOH, no inert atmosphere required
Supports operational simplicity context
Phosphine-free Ir catalyst; contrasts with many P-ligand systems
Air Stability Operational Simplicity Phosphine-Free Catalysis

Best Research and Industrial Application Scenarios for N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide


Iridium-Catalyzed Enantioselective Hydrogenation of N-Heteroaromatics

When the synthetic target is an optically active tetrahydroquinoline, isoquinoline, or related N-heterocycle, CF3TsDPEN-derived iridium catalysts have demonstrated up to 99% ee [1]. Users pursuing medicinal chemistry programs that require chiral piperidine or tetrahydroisoquinoline scaffolds should preferentially source this ligand over the tosyl analogue, as the electron-deficient CF3 group enhances catalyst performance on electron-rich heteroarenes [1].

Ruthenium-Mediated Transfer Hydrogenation for Cofactor Regeneration and Bioconjugation

The Tf-substituted ruthenium complex exhibits a higher TOF than the Ts and Ms counterparts in NAD+ reduction [2]. This makes CF3TsDPEN the ligand of choice for developing catalytic anticancer agents that exploit formate-driven transfer hydrogenation in cells, where reaction rate under physiological pH and temperature is a critical parameter [2].

Electronic Fine-Tuning of Metal Catalysts via Sulfonamide Substituent Modulation

With a Hammett σp value of +0.54, the 4-CF3-benzenesulfonyl group provides twice the electron-withdrawing power of the standard tosyl group [3]. Catalyst development groups can thus use CF3TsDPEN as a modular building block to systematically increase the Lewis acidity of the metal center without altering the steric profile of the ligand, enabling structure-activity relationship studies that directly correlate electronic parameters with catalytic outcomes [3].

Scalable Synthesis of Enantiopure Building Blocks Under Ambient Conditions

The phosphine-free, air-stable nature of the Ir-CF3TsDPEN catalyst [1], combined with a validated Organic Syntheses protocol for ligand preparation with 100% ee [4], enables process chemists to scale hydrogenation reactions without the need for expensive inert-atmosphere infrastructure, reducing both capital and operational expenditure while maintaining stereochemical fidelity.

Application
Selection Property
Validation Focus
Iridium-catalyzed asymmetric hydrogenation of N-heteroaromatics
CF₃ electronic modulation
Enantioselectivity reproducibility
Ruthenium-mediated transfer hydrogenation studies / cofactor regeneration
Turnover frequency ranking
Reaction rate under physiological-like conditions
Electronic structure–activity relationship studies on metal catalysts
Hammett σₚ parameter
Lewis acidity-activity correlation
Scalable asymmetric synthesis under ambient atmosphere
Air/moisture tolerance (phosphine-free catalyst)
Optical purity and process robustness
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